molecular formula C21H20BrN3O B2915752 1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-11-9

1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2915752
CAS No.: 899750-11-9
M. Wt: 410.315
InChI Key: BFLRHJAPFLTQHP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic small molecule featuring a dihydropyrrolopyrazine core substituted with a 4-bromophenyl group at the 1-position and a para-tolyl carboxamide moiety at the 2-position. The para-tolyl (methyl-substituted phenyl) group contributes moderate lipophilicity, which may improve membrane permeability compared to polar substituents like ethoxy or methoxy groups.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c1-15-4-10-18(11-5-15)23-21(26)25-14-13-24-12-2-3-19(24)20(25)16-6-8-17(22)9-7-16/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLRHJAPFLTQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Properties
This compound (Target Compound) 1: 4-Bromophenyl; 2: N-(p-tolyl) C₂₁H₂₀BrN₃O 426.32 Bromine enhances lipophilicity (logP ~3.5 estimated); potential for Suzuki coupling derivatization.
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1: 4-Ethoxyphenyl; 2: N-(2,6-difluorophenyl) C₂₂H₂₁F₂N₃O₂ 397.42 Ethoxy group increases polarity; difluorophenyl may enhance metabolic stability.
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1: 3,4-Dimethoxyphenyl; 2: N-phenethyl C₂₄H₂₇N₃O₃ 405.50 Dimethoxy groups improve solubility; phenethyl may enhance CNS penetration.
N,1-Bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 1: 4-Fluorophenyl; 2: N-(4-fluorophenyl) C₂₀H₁₇F₂N₃O 353.37 Dual fluorophenyl groups reduce logP (~2.8 estimated); potential for π-π stacking.
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-... Complex substituents (see source) C₂₉H₂₆FN₃O₄ 523.55 Extended aromatic system may improve target affinity; fluorine enhances electronegativity.

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • Bromine (target compound) and fluorine increase logP compared to methoxy or ethoxy groups.
  • The para-tolyl group (target) balances moderate lipophilicity, whereas phenethyl introduces bulkiness.

Synthetic Flexibility :

  • Bromine in the target compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl groups .
  • tert-Butyl esters (e.g., tert-butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate ) are common intermediates for carboxamide derivatization.

Pharmacological Potential: Fluorine and bromine substituents are associated with enhanced metabolic stability and target binding in kinase inhibitors .

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